methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate is a chemical compound with the molecular formula C9H7NO5S and a molecular weight of 241.22 g/mol . It is known for its unique structure, which includes a benzothiazole ring fused with a carboxylate group and three oxo groups. This compound is primarily used in research and industrial applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate typically involves the reaction of 2-chlorosulfonyl-terephthalic acid dialkyl ester with ammonia or an ammonium-containing salt . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and efficiency, often incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s oxidation state.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium dichromate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction could produce more reduced forms of the compound .
Scientific Research Applications
methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylate
- 3-methyl-1,2-benzothiazole 1,1-dioxide
- 1,2,4-benzothiadiazine-1,1-dioxide
Uniqueness
methyl 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for diverse research and industrial applications .
Properties
IUPAC Name |
methyl 1,1,3-trioxo-1,2-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5S/c1-15-9(12)5-2-3-6-7(4-5)16(13,14)10-8(6)11/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEQISJLUQULIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.